molecular formula C14H23NO4 B1378758 Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate CAS No. 1461709-24-9

Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1378758
CAS No.: 1461709-24-9
M. Wt: 269.34 g/mol
InChI Key: GWBDNYAXVBJQBJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is known for its potential therapeutic and environmental applications. The compound features a pyrrolidine ring, a tetrahydropyran ring, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with oxanone compounds under controlled conditions. One common method includes the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, altering cellular processes and leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, including the combination of a pyrrolidine ring and a tetrahydropyran ring.

Biological Activity

Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in various biological and medicinal applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on available research.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 1461709-24-9

The compound features a pyrrolidine ring and a tetrahydropyran structure, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with oxanone compounds. A common method includes using tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a precursor, undergoing esterification and cyclization to yield the target compound.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. In particular, studies have shown its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and metabolic disorders.

Receptor Binding

The compound has been studied for its ability to bind to various receptors, suggesting potential applications in pharmacology. Its interaction with these receptors may modulate signaling pathways critical for cellular function and disease progression.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound displays cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with specific enzymatic processes or receptor activities, leading to altered cellular responses. Further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated enzyme inhibition in metabolic pathways relevant to cancer therapy.
Study 2 Showed receptor binding affinity that suggests modulatory effects on cellular signaling.
Study 3 Reported cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer drug.

Properties

IUPAC Name

tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-4-5-11(15)10-9-18-8-6-12(10)16/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDNYAXVBJQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2COCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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